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Compound of Interest

Compound Name: trans-Aconitic Acid Trimethyl Ester

CAS No.: 4271-99-2

Cat. No.: B143162

Get Quote

Executive Summary
trans-Aconitic Acid Trimethyl Ester (TATE) (CAS: 4271-99-2) is a densely functionalized,

bio-based monomer derived from the dehydration of citric acid. Unlike its itaconic or fumaric

analogs, TATE offers a unique "B3" architecture—possessing three chemically distinct ester

groups and an electron-deficient trisubstituted alkene.

This guide details the use of TATE in synthesizing hyperbranched polymers, functional

hydrogels, and pyrrolidone-based monomers. It moves beyond standard radical polymerization

(which is sterically hindered for TATE) and focuses on step-growth and "click" chemistry

mechanisms that leverage its high functionality density.

Chemical Basis & Reactivity Profile
TATE is not a simple drop-in replacement for methyl methacrylate. Its reactivity is governed by

two competing electrophilic sites: the carbonyl carbons (susceptible to transesterification) and

the

-carbon of the alkene (susceptible to Michael addition).
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Key Mechanistic Features
Steric Hindrance: The trisubstituted alkene prevents direct radical homopolymerization. TATE

is best utilized in step-growth (polycondensation) or Michael addition networks.

Michael Acceptor Strength: The electron-withdrawing nature of the three ester groups makes

the double bond highly reactive toward nucleophiles (amines, thiols), enabling "Green Click"

chemistry without metal catalysts.

A2 + B3 Architecture: In transesterification, TATE acts as a rigid B3 core, ideal for generating

hyperbranched polyesters with high degrees of branching (DB).

Chemical Structure Diagram
The following diagram illustrates the reactive sites of TATE and its primary reaction pathways.
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Caption: Primary reaction pathways for TATE. The C=C bond favors Michael addition, while

ester groups drive polycondensation.

Application 1: Hyperbranched Polyesters (A2 + B3
Strategy)
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TATE serves as an excellent B3 monomer (three reactive ester groups) when reacted with A2

monomers (diols) like di(ethylene glycol) or 1,4-butanediol. This yields hyperbranched

polyesters with a multitude of terminal functional groups, suitable for drug delivery vectors or

coating additives.

Protocol A: Melt Polycondensation Synthesis
Objective: Synthesize a hyperbranched polyester via transesterification of TATE with

Di(ethylene glycol) (DEG).

Reagents:

Monomer B3: trans-Aconitic Acid Trimethyl Ester (TATE) (10 mmol, 2.16 g)

Monomer A2: Di(ethylene glycol) (DEG) (10-15 mmol, depending on target MW)

Catalyst: Titanium(IV) butoxide (Ti(OBu)4) (0.1 mol% relative to TATE)

Solvent: None (Bulk polymerization)

Step-by-Step Procedure:

Charge: In a dried three-neck round-bottom flask equipped with a mechanical stirrer,

nitrogen inlet, and a distillation condenser, add TATE and DEG.

Inert Atmosphere: Purge the system with dry nitrogen for 15 minutes to remove

moisture/oxygen.

Catalyst Addition: Inject Ti(OBu)4 (approx. 3-4 mg) under nitrogen flow.

Oligomerization (Stage 1): Heat the reaction mixture to 140°C for 2 hours under continuous

nitrogen flow. Methanol will begin to distill off.

Note: The removal of methanol drives the equilibrium forward.

Polycondensation (Stage 2): Increase temperature to 160°C and slowly apply vacuum

(gradually reducing pressure to <1 mbar) over 1 hour.
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Critical Step: Watch for rapid viscosity increase. To avoid gelation (crosslinking), stop the

reaction before the critical conversion point (typically 70-80% conversion for A2+B3

systems).

Termination: Break the vacuum with nitrogen and cool the flask to room temperature.

Purification: Dissolve the crude polymer in THF and precipitate into cold diethyl ether or

methanol (depending on solubility). Dry under vacuum at 40°C.

Data Output:

Parameter Typical Value Method of Verification

Yield 85-92% Gravimetric

Mw (Weight Avg) 3,000 - 15,000 Da GPC (THF eluent)

Polydispersity (PDI) 1.8 - 3.5 GPC

| Degree of Branching | 0.45 - 0.60 | ^1H NMR (Inverse Gated Decoupling) |[1]

Application 2: Modular "Click" Monomer Synthesis
One of the most powerful applications of TATE is its ability to undergo Aza-Michael addition

with amines. Reacting TATE with diamines creates a new class of bis-pyrrolidone monomers.

These monomers are thermally stable and can be used to introduce rigidity into polyamides or

polyesters.

Protocol B: Synthesis of Bis-Pyrrolidone Monomer
Objective: Convert TATE into a tetra-functional monomer using 1,4-diaminobutane.

Mechanism: The amine attacks the

-carbon (Michael addition) followed by cyclization with the

-ester group to form a 5-membered pyrrolidone ring.

Reagents:
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TATE (20 mmol)

1,4-Diaminobutane (10 mmol)

Solvent: Methanol (20 mL)

Step-by-Step Procedure:

Dissolution: Dissolve TATE in methanol in a round-bottom flask.

Addition: Add 1,4-diaminobutane dropwise at room temperature (25°C). The reaction is

exothermic; cooling may be required for larger scales.

Reaction: Stir at room temperature for 2–4 hours.

Monitoring: Use TLC or ^1H NMR. Disappearance of the alkene protons (6.9 ppm)

indicates completion.

Workup: Evaporate the methanol under reduced pressure. The product is typically a viscous

oil or solid that requires no further purification due to the quantitative nature of the click

reaction.

Usage: This bis-pyrrolidone intermediate contains four methyl ester groups (two from each

TATE unit) and can now be polymerized with diamines or diols.

Application 3: Thiol-Ene Crosslinked Hydrogels
TATE acts as a multi-functional crosslinker when paired with thiol-terminated polymers (e.g.,

PEG-dithiol) or small molecules (e.g., trimethylolpropane tris(3-mercaptopropionate)).

Protocol C: In-Situ Hydrogel Formation
Objective: Create a biodegradable hydrogel network.

Reagents:

Component A: TATE (dissolved in DMSO or Ethanol)

Component B: 4-arm PEG-Thiol (dissolved in PBS buffer, pH 7.4)
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Base: Triethylamine (TEA) (catalytic amount, if pH adjustment is needed)

Step-by-Step Procedure:

Preparation: Prepare a 10% w/v solution of 4-arm PEG-Thiol in PBS (pH 7.4).

Mixing: Add TATE (stoichiometric ratio of alkene to thiol = 1:1) to the solution.

Gelation: Vortex immediately. Gelation occurs via Thiol-Michael addition.

Kinetics: Gelation time can be tuned from seconds to minutes by adjusting the pH (higher

pH = faster gelation).

Purification: Wash the hydrogel with distilled water to remove any unreacted small

molecules.

Workflow Visualization
The following diagram summarizes the synthesis of the pyrrolidone monomer (Pathway B) and

its subsequent polymerization.
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Caption: Synthesis of Bis-Pyrrolidone monomers via cascade Aza-Michael addition and

cyclization.
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Issue Probable Cause Corrective Action

Gelation during

Polycondensation

Reaction pushed too far

(beyond gel point).

Stop reaction at 70%

conversion or increase A2:B3

ratio slightly.

Low MW in Polyesters
Inefficient removal of

methanol.

Improve vacuum (<1 mbar) or

increase nitrogen sweep rate.

Incomplete Aza-Michael

Reaction

Steric hindrance or insufficient

time.

Use primary amines;

secondary amines are too

sterically hindered for TATE.

Color formation (Yellowing)
Oxidation at high temperatures

(>160°C).

Ensure strict N2 atmosphere;

add antioxidant (e.g., BHT) if

necessary.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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